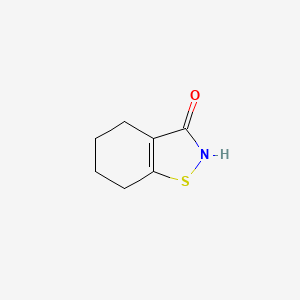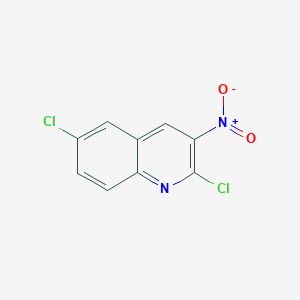
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide
Descripción general
Descripción
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is an organic compound that features a benzene ring substituted with an amino group, a pyridyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-(3-pyridyl)benzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(3-pyridyl)thiazole: Similar structure but contains a thiazole ring instead of a benzene ring.
2-Amino-4-(3-pyridyl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential medicinal applications, as it can interact with biological targets in a specific manner.
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-amino-4-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-10-6-8(9-2-1-5-14-7-9)3-4-11(10)17(13,15)16/h1-7H,12H2,(H2,13,15,16) |
Clave InChI |
ZIHFDPNPDKLITA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=C(C=C2)S(=O)(=O)N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzenamine, 3-[2-(dimethylamino)ethoxy]-4-(trifluoromethyl)-](/img/structure/B8326323.png)
![3-Carbomethoxy-4-[(chloroacetyl)amino]thiophene](/img/structure/B8326330.png)
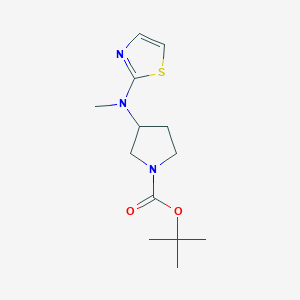
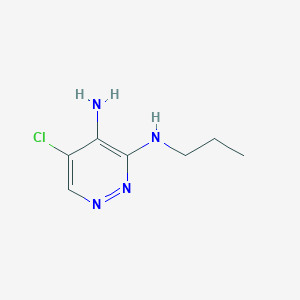
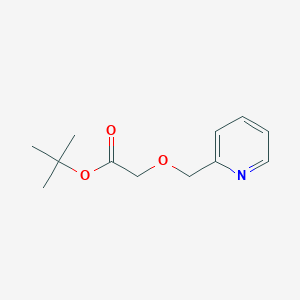

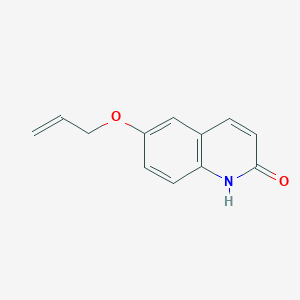
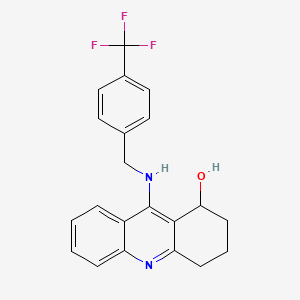

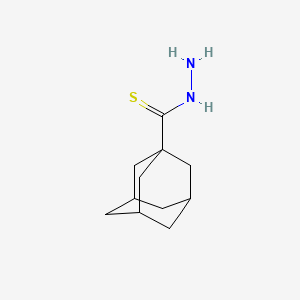
![ethyl 4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B8326397.png)
